REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:4]=[C:5]([CH2:9][C:10]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[O:11])[CH:6]=[CH:7][CH:8]=1)[NH2:2].[CH3:18][C:19]([CH3:26])([CH3:25])[C:20](=O)[CH2:21][C:22]#[N:23].C(=O)([O-])O.[Na+]>C(O)C.Cl>[C:19]([C:20]1[CH:21]=[C:22]([NH2:23])[N:1]([C:3]2[CH:4]=[C:5]([CH2:9][C:10]([N:12]3[CH2:17][CH2:16][O:15][CH2:14][CH2:13]3)=[O:11])[CH:6]=[CH:7][CH:8]=2)[N:2]=1)([CH3:26])([CH3:25])[CH3:18] |f:2.3|
|
Name
|
2-(3-Hydrazinophenyl)-1-morpholin-4-yl-ethanone
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N(N)C=1C=C(C=CC1)CC(=O)N1CCOCC1
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC#N)=O)(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
CUSTOM
|
Details
|
removal of the volatiles in vacuo
|
Type
|
CUSTOM
|
Details
|
provided a residue that
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)N)C=1C=C(C=CC1)CC(=O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |